molecular formula C8H11Br2N B2945143 4-(2-Bromoethyl)aniline hydrobromide CAS No. 29644-22-2

4-(2-Bromoethyl)aniline hydrobromide

Cat. No. B2945143
Key on ui cas rn: 29644-22-2
M. Wt: 280.991
InChI Key: DXKGESYYZKPQCE-UHFFFAOYSA-N
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Patent
US06353025B1

Procedure details

To 4-aminophenethyl alcohol (25 g) was added 48% hydrobromic acid (250 ml), and the mixture was heated under reflux for 4 hours with stirring. After cooling, collection of the resulting precipitates by filtration gave 4-(2-bromoethyl)aniline hydrobromide (30.3 g).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][CH2:7]O)=[CH:4][CH:3]=1.[BrH:11]>>[BrH:11].[Br:11][CH2:7][CH2:6][C:5]1[CH:9]=[CH:10][C:2]([NH2:1])=[CH:3][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
NC1=CC=C(CCO)C=C1
Name
Quantity
250 mL
Type
reactant
Smiles
Br

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
collection of the resulting
CUSTOM
Type
CUSTOM
Details
precipitates by filtration

Outcomes

Product
Name
Type
product
Smiles
Br.BrCCC1=CC=C(N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 30.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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